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Compound of Interest

Compound Name: Cefpodoxime Proxetil Impurity B

Cat. No.: B3182600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of Cefpodoxime Proxetil Impurity B. The information is compiled from publicly

available scientific literature and chemical databases, offering a valuable resource for

researchers involved in the development, analysis, and quality control of Cefpodoxime Proxetil.

This document details the chemical identity, structural characteristics, and analytical

methodologies for this specific impurity, presented in a clear and structured format to facilitate

easy reference and comparison.

Chemical and Physical Properties
Cefpodoxime Proxetil Impurity B, also known by its synonym 3-Methyl-3-de(methoxymethyl)

Cefpodoxime, is a known related substance of the third-generation cephalosporin antibiotic,

Cefpodoxime Proxetil. Understanding its physicochemical properties is crucial for the

development of robust analytical methods for impurity profiling and for controlling its levels in

the final drug product. While a specific melting point for Impurity B is not readily available in the

public domain, other key properties have been characterized. The solubility has been noted in

methanol, though a comprehensive profile in various solvents is not widely published.

Quantitative data for Cefpodoxime Proxetil Impurity B are summarized in the table below for

easy reference.
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Property Value References

IUPAC Name

(1RS)-1-[[(1-

Methylethoxy)carbonyl]oxy]eth

yl (6R,7R)-7-[[(2Z)-2-(2-

aminothiazol-4-yl)-2-

(methoxyimino)acetyl]amino]-3

-methyl-8-oxo-5-thia-1-

azabicyclo[4.2.0]oct-2-ene-2-

carboxylate

[1]

Synonyms

3-Methyl-3-de(methoxymethyl)

Cefpodoxime, ADCA-analogue

of cefpodoxime proxetil

[2]

CAS Number 947692-14-0 [2]

Molecular Formula C₂₀H₂₅N₅O₈S₂ [2]

Molecular Weight 527.57 g/mol [2]

Appearance

White to pale yellow or light

brown amorphous powder

(inferred from Cefpodoxime

Proxetil)

Solubility Soluble in Methanol [3]

Storage 2-8 °C, Protected from light

Experimental Protocols
The identification and quantification of Cefpodoxime Proxetil Impurity B are primarily

achieved through chromatographic techniques, particularly High-Performance Liquid

Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy are vital for its structural elucidation and characterization, especially after

isolation or synthesis.
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High-Performance Liquid Chromatography (HPLC) for
Impurity Profiling
A common method for the analysis of Cefpodoxime Proxetil and its related substances,

including Impurity B, is reverse-phase HPLC. The European Pharmacopoeia provides a

standardized method for this purpose.

Instrumentation: A standard HPLC system equipped with a UV detector.

Column: End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm particle size,

4.6 mm x 150 mm.

Mobile Phase:

Mobile Phase A: A mixture of anhydrous formic acid, methanol, and water (1:400:600

V/V/V).

Mobile Phase B: A mixture of anhydrous formic acid, water, and methanol (1:50:950

V/V/V).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)

0 - 65 95 5

65 - 145 95 → 15 5 → 85

145 - 155 15 85

| 155 - 165 | 95 | 5 |

Flow Rate: 0.6 mL/min.

Column Temperature: 20 °C.

Detection: UV spectrophotometer at 254 nm.
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Injection Volume: 20 µL.

Relative Retention Time: The diastereoisomers of Impurity B typically elute at relative

retention times of approximately 0.68 and 0.85 with reference to the main peak of

Cefpodoxime Proxetil diastereoisomer II.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Identification and Characterization
LC-MS is a powerful technique for the definitive identification of impurities by providing

molecular weight and fragmentation data.

LC System: Similar to the HPLC system described above.

Mass Spectrometer: An electrospray ionization (ESI) source coupled with a tandem mass

spectrometer (MS/MS).[4]

Ionization Mode: Positive ion mode is typically used.[4]

MS Parameters (Example):

Declustering Potential (DP): 50 V

Entrance Potential (EP): 10 V

Collision Energy (CE): 40 V

Ion Spray Voltage (IS): 5500 V

Temperature (TEM): 500.0 °C

Data Acquisition: Enhanced MS (EMS) and enhanced product ion (EPI) spectra are acquired

over a mass range of m/z 50 to 1200.[4] The protonated molecular ion ([M+H]⁺) for Impurity

B would be expected at m/z 528.

Synthesis and Spectroscopic Characterization
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While not a routine analytical protocol, the synthesis of the impurity standard is essential for

confirmation and quantification. A method for a desmethyl analogue, likely Impurity B, has been

described.

Synthesis: The synthesis involves the esterification of the corresponding cefpodoxime acid

analogue (3-methyl-3-de(methoxymethyl) cefpodoxime acid) with 1-iodoethyl isopropyl

carbonate.[5]

Characterization: Following synthesis and purification (e.g., by preparative HPLC), the

structure is confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are

recorded to elucidate the chemical structure. While specific spectral data for Impurity B is

not detailed in the searched literature, a comprehensive profile of Cefpodoxime Proxetil

itself has been published, which can serve as a reference for spectral interpretation.[6]

Infrared (IR) Spectroscopy: An IR spectrum would be used to identify functional groups

present in the molecule. Although a specific spectrum for Impurity B is not provided, the IR

spectrum of Cefpodoxime Proxetil shows characteristic peaks for its functional groups.[7]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm

the elemental composition.

Visualizations
The following diagrams illustrate the analytical workflow for impurity identification and a

potential pathway for the formation of Cefpodoxime Proxetil Impurity B.
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Analytical Workflow for the Identification of Cefpodoxime Proxetil Impurity B.
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Potential Synthetic Pathway for Cefpodoxime Proxetil Impurity B.

Conclusion
This technical guide consolidates the key physicochemical properties and analytical

methodologies for Cefpodoxime Proxetil Impurity B. While a comprehensive dataset for all

physical properties is not publicly available, the information provided herein on its chemical

identity, chromatographic behavior, and mass spectrometric characteristics is fundamental for

its identification and control. The detailed experimental protocols and workflow diagrams serve
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as a practical resource for scientists and researchers in the pharmaceutical industry. Further

studies to determine the melting point, complete solubility profile, and detailed spectral

characteristics would be valuable additions to the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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